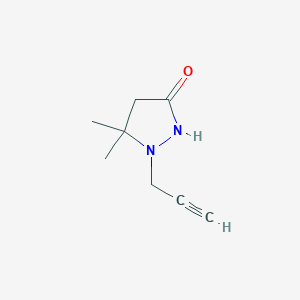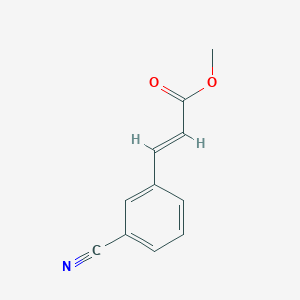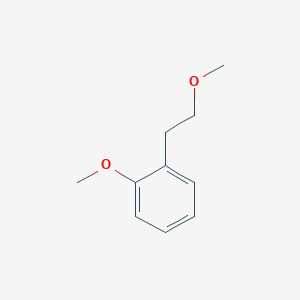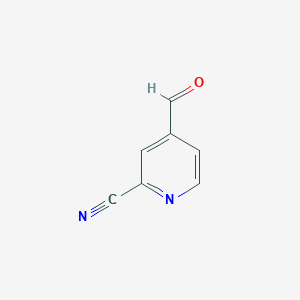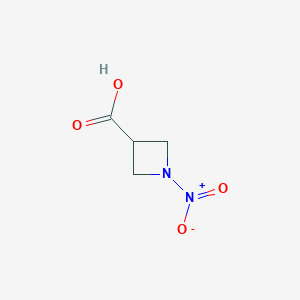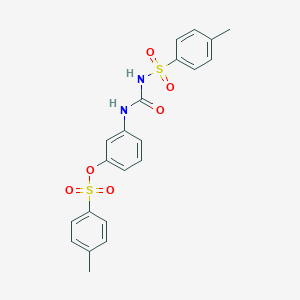
3H-Phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Phenoxazin-3-one is an organic compound that belongs to the family of phenoxazines. It is known for its diverse applications in scientific research, particularly in the field of biochemistry and physiology. The compound has a unique structure that makes it an attractive target for synthesis and investigation.
Scientific Research Applications
Electronic Structure and NMR Spectra
- The carbon-13 NMR chemical shifts of 3H-phenoxazin-3-one and its derivatives have been analyzed, revealing insights into the electronic structure influenced by an electron-withdrawing carbonyl group and a π-donating ether oxygen (Hasegawa & Ueno, 1985).
Antibacterial Properties
- Derivatives of 3H-phenoxazin-3-one exhibit antibacterial activity, as demonstrated in comparative studies with standard drugs like Streptomycin (Sudhakar, Reddy, Rajyalakshmi, & Raju, 2016).
Anticancer Potential
- Certain derivatives of 3H-phenoxazin-3-one, like 5H-pyrido[3,2-a]phenoxazin-5-one, have shown potent antiproliferative activity against various human cancer cell lines, indicating their potential as anticancer intercalating drugs (Bolognese et al., 2002).
Redox Activity and Luminescence
- Studies on sterically crowded 3H-phenoxazin-3-one derivatives have shown interesting redox activities and luminescence properties, contributing to our understanding of their electrochemical behavior (Ivakhnenko et al., 2020).
Colon Cancer Treatment
- Phenoxazines derived from 3H-phenoxazin-3-one have demonstrated significant anticancer activity against colon cancer cell lines, indicating their potential therapeutic use in treating colon cancer (Nakachi et al., 2010).
Ecotoxicological Characterization
- Studies on the ecotoxicological impacts of 3H-phenoxazin-3-one derivatives have helped in understanding their environmental effects and potential use as natural compounds in pest control (Lo Piparo et al., 2006).
Soil Biotransformation
- Research on the biotransformation of 2-Benzoxazolinone to 2-Amino-(3H)-Phenoxazin-3-one in soil provides insights into the natural defense mechanisms of cereals and potential agricultural applications (Understrup et al., 2005).
Lung Carcinoma Treatment
- A novel phenoxazinone derivative has shown to inhibit the growth of human lung carcinoma cells and induce apoptosis, suggesting its application in lung cancer treatment (Abe, Yamane, & Tomoda, 2001).
APO Synthesis in Aqueous Environment
- A new method for synthesizing 2-amino-3H-phenoxazin-3-one through the reaction of 2-aminophenol with monochloramine has been explored, contributing to synthetic chemistry applications (Abou Mehrez, Dossier-Berne, & Legube, 2016).
Pharmacological Activities Review
- A comprehensive review of the pharmacological activities and applications of aminophenoxazinones, including anticancer and antimicrobial properties, highlights their potential in drug development (Zorrilla et al., 2021).
properties
CAS RN |
1916-63-8 |
|---|---|
Product Name |
3H-Phenoxazin-3-one |
Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
phenoxazin-3-one |
InChI |
InChI=1S/C12H7NO2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H |
InChI Key |
UOMHBFAJZRZNQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |
Other CAS RN |
1916-63-8 |
synonyms |
phenoxazinone phenoxazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)

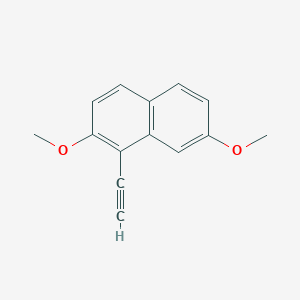
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
